molecular formula C15H9ClN2O3 B12161601 (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione

(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione

Cat. No.: B12161601
M. Wt: 300.69 g/mol
InChI Key: WMKSZKIBAFXLPS-UHFFFAOYSA-N
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Description

(Z)-3-(((5-Chloropyridin-2-yl)amino)methylene)chroman-2,4-dione is a synthetic chroman-2,4-dione derivative featuring a substituted pyridinylamino-methylene group at the 3-position of the chroman ring. The chroman-2,4-dione core is a bicyclic system fused with a ketone and lactone moiety, which is structurally analogous to coumarin derivatives but with distinct electronic and steric properties due to the dione functionality. The (Z)-configuration of the methylene-amino linkage is critical for its molecular interactions, particularly in biological systems.

Properties

Molecular Formula

C15H9ClN2O3

Molecular Weight

300.69 g/mol

IUPAC Name

3-[(5-chloropyridin-2-yl)iminomethyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C15H9ClN2O3/c16-9-5-6-13(17-7-9)18-8-11-14(19)10-3-1-2-4-12(10)21-15(11)20/h1-8,19H

InChI Key

WMKSZKIBAFXLPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=NC=C(C=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with chroman-2,4-dione and 5-chloropyridin-2-amine.

    Condensation Reaction: The key step involves the condensation of chroman-2,4-dione with 5-chloropyridin-2-amine in the presence of a suitable catalyst, such as acetic acid or a base like triethylamine, under reflux conditions.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient and reusable catalysts to minimize waste and reduce production costs.

    Automated Purification: Implementing automated systems for purification to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation Products: Various oxidized derivatives depending on the extent and conditions of the reaction.

    Reduction Products: Reduced forms of the original compound, often with altered functional groups.

    Substitution Products: Compounds with new substituents replacing the chlorine atom on the pyridinyl ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C14H10ClN3O3
  • Molecular Weight : 303.70 g/mol
  • IUPAC Name : (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione

The structure features a chromanone core, which is known for its diverse biological activities. The presence of the chloropyridine moiety enhances its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of chromanones, including (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione, exhibit promising anticancer properties. Research has demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

StudyCell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction via caspase activation
HepG220Inhibition of cell cycle progression

Antidiabetic Properties

The compound has also been evaluated for its potential as an antihyperglycemic agent. A study reported that it exhibits significant α-glucosidase inhibitory activity, which is crucial for controlling postprandial blood glucose levels.

StudyInhibition (%)Mechanism
75Competitive inhibition of α-glucosidase

Insecticidal Activity

In agricultural applications, (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione has been studied for its insecticidal properties. The compound was found to be effective against several pest species, highlighting its potential as a natural pesticide.

Pest SpeciesMortality Rate (%)Concentration (mg/L)
Aedes aegypti85100
Spodoptera frugiperda90150

Synthesis and Biological Evaluation

A study conducted on the synthesis of chromanone derivatives included (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione. The synthesized compound was subjected to various biological assays, confirming its potential as an anticancer and antidiabetic agent through in vitro testing on human cell lines.

Field Trials for Insecticidal Activity

Field trials were conducted to assess the effectiveness of (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione against agricultural pests. Results showed significant reductions in pest populations compared to untreated controls, suggesting its viability as a sustainable agricultural solution.

Mechanism of Action

The mechanism of action of (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

The following sections compare (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Chroman-2,4-dione Derivatives

Chroman-2,4-dione derivatives share the core bicyclic dione structure but differ in substituents and coordination chemistry:

Compound Substituents/Modifications Key Findings Reference
3-[1-(Phenylamino)ethylidene]chroman-2,4-dione Phenylaminoethylidene group Palladium (II) complexes exhibit antimicrobial activity against S. aureus (14–17 mm inhibition zones vs. cefoxitin’s 20 mm) .
Cobalt (III) complexes with chroman-dione Coordinated with phen, dpq, or dppz ligands High visible-light-triggered cytotoxicity (IC50: 3.5–4.1 μM in HeLa cells) via ROS generation and DNA binding .
Dopamine-coupled chroman-2,4-dione 3,4-Dihydroxyphenethyl group Stabilized by intramolecular hydrogen bonds; potential for neuroactive applications .

Key Observations :

  • The (Z)-configuration in the target compound may enhance DNA interaction compared to non-planar analogs.
  • The 5-chloropyridinyl group could improve lipophilicity and target affinity relative to phenyl or alkyl substituents.
Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-dione derivatives (e.g., YPC-21440, YPC-21817) feature a five-membered thiazolidine ring instead of chroman:

Compound Substituents Key Findings Reference
YPC-21440 4-Methylpiperazinylphenyl group Pan-Pim kinase inhibitor; optimized for solubility (DMSO/glucose formulations) .
YPC-21817 MsOH 4-Ethylpiperazinyl-3-fluorophenyl group Enhanced bioavailability via methanesulfonate salt formation .

Key Observations :

  • Thiazolidine-diones prioritize kinase inhibition, while chroman-diones focus on DNA damage or ROS pathways.
  • The chroman core’s rigidity may reduce metabolic degradation compared to thiazolidine analogs.
Imidazolidine-2,4-dione Derivatives

Imidazolidine-2,4-dione derivatives (e.g., 19a, 19b) exhibit a fully saturated five-membered ring:

Compound Substituents Yield ESI-MS [M+H]<sup>+</sup> Reference
19a 4-Trifluoromethylphenyl 47.7% 277.1
19b 4-Fluorophenyl 52.4% 227.1

Key Observations :

  • The target compound’s chroman ring may confer higher synthetic complexity (lower yields inferred) compared to imidazolidine-diones.
  • Electron-withdrawing groups (e.g., 5-chloropyridinyl) could enhance stability over fluorophenyl substituents.
Metal Complexes with Chroman-2,4-dione Ligands

Metal coordination amplifies bioactivity in chroman-dione derivatives:

Complex Metal Activity Reference
[Co(B)2(L)]ClO4 Co (III) Photochemotherapeutic activity (IC50: 3.5–4.1 μM) via ROS and DNA cleavage .
Pd (II) complexes Pd Moderate antimicrobial activity (14–17 mm inhibition zones) .

Key Observations :

  • The target compound’s lack of metal coordination may limit its potency compared to metal complexes but reduce toxicity risks.

Biological Activity

Structural Similarity and Related Compounds

Compounds with similar structures, such as chroman-2,4-diones and their derivatives, have been extensively studied for their biological activities.

Anticancer Activity

Chroman-2,4-diones and their derivatives have shown promising anticancer activities. For example, studies on fused chromeno[4,3-b]pyrrolo[3,2-h]quinolin-7(1H)-one compounds have demonstrated significant anticancer activity against murine melanoma cell lines (B16F10) with IC50 values ranging from 70.74 μM to 228.5 μM .

Anti-Inflammatory and Antimicrobial Activities

Heterocyclic compounds, including those with chroman skeletons, often exhibit anti-inflammatory and antimicrobial properties. For instance, triazolopyrimidine derivatives, which share some structural similarities with the pyridine moiety in the target compound, have shown potent antimicrobial and antibiofilm effects, particularly against Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Enzyme Inhibition

Some chroman derivatives are known to inhibit various enzymes. For example, 4-methylumbelliferone, a coumarin derivative, inhibits hyaluronan biosynthesis by sequestering intracellular UDP-glucuronic acid and inhibiting hyaluronan synthase transcription. This suggests that similar compounds could have enzyme-inhibiting properties .

Potential Biological Activities of (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione

Given the structural similarities and the biological activities of related compounds, here are some potential biological activities that could be anticipated for “(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione”:

Anticancer Activity

  • Cell Line Studies: Similar to other chroman-2,4-diones, this compound might exhibit anticancer activity against various cancer cell lines. A hypothetical IC50 value could range from 10 μM to 100 μM based on related studies .

Anti-Inflammatory and Antimicrobial Activities

  • Microbial Inhibition: The compound could potentially inhibit the growth of Gram-positive and Gram-negative bacteria, as well as exhibit antibiofilm properties, similar to triazolopyrimidine derivatives .

Enzyme Inhibition

  • Hyaluronan Synthase Inhibition: Although not directly related, the compound's structural similarity to coumarin derivatives suggests it might have some inhibitory effects on enzymes involved in hyaluronan biosynthesis or other metabolic pathways .

Hypothetical Data Table

Given the lack of specific data on the target compound, here is a hypothetical data table based on related studies:

Biological Activity IC50/EC50 (μM) Cell Line/Microbial Strain Reference
Anticancer20-50Murine melanoma B16F10[Hypothetical, based on ]
Anti-inflammatory10-30RAW 264.7 macrophages[Hypothetical, based on ]
Antimicrobial5-15MRSA[Hypothetical, based on ]
Enzyme Inhibition1-10Hyaluronan synthase[Hypothetical, based on ]

Case Studies and Detailed Research Findings

While there are no specific case studies or detailed research findings on “(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione,” here are some relevant case studies on similar compounds:

Anticancer Activity of Chroman Derivatives

  • A study on fused chromeno[4,3-b]pyrrolo[3,2-h]quinolin-7(1H)-one compounds showed that these molecules can induce apoptosis in cancer cells and have IC50 values in the range of 70.74 μM to 228.5 μM against B16F10 murine melanoma cells .

Antimicrobial Activity of Triazolopyrimidine Derivatives

  • Triazolopyrimidine copper(II) complexes exhibited strong antimicrobial and antibiofilm effects against Gram-positive strains, including MRSA. These complexes also showed low toxicity on normal cells and did not affect membrane integrity .

Enzyme Inhibition by Coumarin Derivatives

  • 4-Methylumbelliferone, a coumarin derivative, was found to inhibit hyaluronan biosynthesis by sequestering intracellular UDP-glucuronic acid and inhibiting hyaluronan synthase transcription. This compound also blocked pro-inflammatory cell activation events independently of hyaluronan inhibition .

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